molecular formula C15H15ClO4 B11832313 Ethyl 4-chloro-1,3-dimethoxy-2-naphthoate

Ethyl 4-chloro-1,3-dimethoxy-2-naphthoate

Cat. No.: B11832313
M. Wt: 294.73 g/mol
InChI Key: MJOIXIHEEWRORV-UHFFFAOYSA-N
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Description

Ethyl 4-chloro-1,3-dimethoxy-2-naphthoate (CAS No.: 1399655-78-7) is a polycyclic aromatic ester derivative with the molecular formula C₁₅H₁₅ClO₄ and a molecular weight of 294.73 g/mol. It is characterized by a naphthalene backbone substituted with chloro, methoxy, and ethoxycarbonyl groups at positions 4, 1/3, and 2, respectively . This compound is produced at a purity of ≥97% and is primarily utilized as a synthetic intermediate in medicinal chemistry and combinatorial synthesis due to its structural versatility .

Properties

Molecular Formula

C15H15ClO4

Molecular Weight

294.73 g/mol

IUPAC Name

ethyl 4-chloro-1,3-dimethoxynaphthalene-2-carboxylate

InChI

InChI=1S/C15H15ClO4/c1-4-20-15(17)11-13(18-2)10-8-6-5-7-9(10)12(16)14(11)19-3/h5-8H,4H2,1-3H3

InChI Key

MJOIXIHEEWRORV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC=C2C(=C1OC)Cl)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-chloro-1,3-dimethoxy-2-naphthoate typically involves the esterification of 4-chloro-1,3-dimethoxy-2-naphthoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to optimize yield and purity. The reaction conditions are carefully controlled to minimize by-products and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-chloro-1,3-dimethoxy-2-naphthoate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or acids.

    Reduction Reactions: The ester group can be reduced to the corresponding alcohol.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Formation of substituted naphthoates.

    Oxidation: Formation of naphthoic acids or aldehydes.

    Reduction: Formation of naphthyl alcohols.

Scientific Research Applications

Ethyl 4-chloro-1,3-dimethoxy-2-naphthoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl 4-chloro-1,3-dimethoxy-2-naphthoate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structural configuration. The pathways involved include binding to active sites of enzymes, altering their activity, and affecting cellular processes.

Comparison with Similar Compounds

Table 1: Key Structural and Physical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Position) Key Applications
Ethyl 4-chloro-1,3-dimethoxy-2-naphthoate C₁₅H₁₅ClO₄ 294.73 Cl (4), OMe (1,3), COOEt (2) Medicinal chemistry intermediates
Methyl 1-bromo-2-naphthoate C₁₂H₉BrO₂ 265.10 Br (1), COOMe (2) Ligand synthesis, dye industry
Ethyl 4-chloro-1,3-dihydroxy-2-naphthoate C₁₃H₁₁ClO₅ 282.67 Cl (4), OH (1,3), COOEt (2) Pharmaceutical intermediates (discontinued)
4-Chloro-1-hydroxy-2-naphthoic acid C₁₁H₇ClO₃ 222.63 Cl (4), OH (1), COOH (2) Pharmaceutical reference standard

Key Observations :

Substituent Reactivity: The chloro group in this compound provides a site for nucleophilic substitution, similar to brominated analogues like Methyl 1-bromo-2-naphthoate. However, bromine’s higher leaving-group ability makes the latter more reactive in cross-coupling reactions . Methoxy vs.

Ester vs. Acid Functionality :

  • This compound’s ethoxycarbonyl group offers better solubility in organic solvents compared to the carboxylic acid derivative (4-Chloro-1-hydroxy-2-naphthoic acid), which is more polar and prone to ionization .

Molecular Weight and Drug-Likeness :

  • The higher molecular weight (294.73 g/mol) of this compound compared to simpler analogues (e.g., Methyl 1-bromo-2-naphthoate at 265.10 g/mol) may influence pharmacokinetic properties, such as membrane permeability .

Biological Activity

Ethyl 4-chloro-1,3-dimethoxy-2-naphthoate is a compound of significant interest in the fields of medicinal chemistry and agricultural sciences. With the molecular formula C13H13ClO4 and a molar mass of approximately 270.69 g/mol, this compound features a naphthalene core with various substituents that contribute to its biological activity. Research has indicated that compounds with similar structures often exhibit diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities.

Chemical Structure and Properties

The structure of this compound is characterized by:

  • Naphthalene Core : Provides a planar structure conducive to biological interactions.
  • Chloro Group : Enhances reactivity and may influence binding to biological targets.
  • Methoxy Groups : Increase lipophilicity, potentially improving bioavailability.

Comparison with Similar Compounds

Compound NameStructure FeaturesUnique Properties
Ethyl 4-methoxy-2-naphthoateContains a methoxy group instead of chloroExhibits different biological activity profiles
Ethyl 3-chloro-1,2-dimethoxy-2-naphthoateDifferent substitution pattern on naphthalenePotentially different reactivity and stability
Ethyl 5-chloro-1-methoxy-2-naphthoateChloro group at position fiveMay have distinct pharmacological effects

This structural diversity leads to varied biological activities among these compounds.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. Similar compounds have been shown to disrupt bacterial cell membranes or inhibit essential enzymes. For instance, studies on related naphthamide derivatives revealed significant antibacterial effects against Escherichia coli and Staphylococcus aureus, suggesting potential applications in treating infections .

Anti-inflammatory Activity

The presence of methoxy groups in the structure is believed to enhance anti-inflammatory properties. Compounds with similar characteristics have been investigated for their ability to inhibit inflammatory pathways, making them candidates for therapeutic agents in conditions such as arthritis or other inflammatory diseases.

Anticancer Activity

This compound has also been evaluated for anticancer potential. In vitro studies have demonstrated that derivatives of naphthalene can inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. For example, naphthamide derivatives have shown promising results with IC50 values indicating effective cytotoxicity against various cancer cell lines .

Study 1: Antimicrobial Efficacy

A study conducted on novel 2-naphthamide derivatives found that certain compounds exhibited MIC values comparable to established antibiotics like ciprofloxacin. The derivatives were synthesized via microwave-assisted methods and tested against multiple bacterial strains .

Study 2: Anticancer Mechanisms

Another investigation focused on the anticancer properties of naphthalene derivatives highlighted the importance of specific structural features in mediating their effects on cancer cells. The study utilized molecular docking techniques to predict interactions with key biological targets involved in tumor growth .

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